2-[5-Fluoro-2-(oxolan-2-ylmethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a complex organic compound with significant applications in medicinal chemistry and organic synthesis. This compound is categorized under boron-containing compounds, specifically dioxaborolanes, which are known for their utility in various chemical transformations. The compound's IUPAC name reflects its intricate structure, which includes a fluorinated phenyl group and a dioxaborolane moiety.
The compound can be identified by its CAS number 2284468-46-6 and is commercially available from various chemical suppliers. Its classification as a dioxaborolane indicates its role in organic synthesis, particularly in reactions involving boron chemistry. Dioxaborolanes are often used as intermediates or reagents in the synthesis of more complex molecules.
The synthesis of 2-[5-Fluoro-2-(oxolan-2-ylmethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves several steps:
Each step requires careful control of reaction conditions to ensure high yields and purity of the final product.
The molecular formula for 2-[5-Fluoro-2-(oxolan-2-ylmethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is C14H20BFO4. The structure features:
The compound's SMILES representation is CC1(C)C(C)(C)OB(C2=CC=C(F)C=C2OCOC)O1, indicating its complex connectivity.
As a dioxaborolane derivative, this compound participates in several key reactions:
These reactions are critical for synthesizing pharmaceuticals and other fine chemicals.
The mechanism by which 2-[5-Fluoro-2-(oxolan-2-ylmethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its chemical reactivity primarily involves:
This mechanism highlights the compound's versatility as a reagent in synthetic organic chemistry.
The physical properties of 2-[5-Fluoro-2-(oxolan-2-ylmethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane include:
Chemical properties include:
These properties make it suitable for various laboratory applications.
The primary applications of 2-[5-Fluoro-2-(oxolan-2-ylmethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane include:
CAS No.: 92396-88-8
CAS No.: 1487-18-9
CAS No.: 511-36-4
CAS No.: 472-51-5
CAS No.: 511-37-5